molecular formula C10H15BFNO4S B1434261 (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid CAS No. 1704097-26-6

(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1434261
CAS No.: 1704097-26-6
M. Wt: 275.11 g/mol
InChI Key: AUYXGYBQPAVGFM-UHFFFAOYSA-N
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Description

(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid typically involves the reaction of 4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid with appropriate boron-containing reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as purification by recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable covalent bonds with diols makes it valuable in the development of sensors and catalysts .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful tools in biochemical studies .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Boronic acid derivatives have shown promise in the treatment of cancer and other diseases due to their ability to inhibit key enzymes involved in disease progression .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes and proteins, inhibiting their activity by forming stable complexes. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is unique due to the presence of the tert-butylsulfamoyl and fluorophenyl groups, which enhance its reactivity and specificity in chemical reactions. These functional groups also contribute to its stability and solubility, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

[4-(tert-butylsulfamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)7-4-5-8(11(14)15)9(12)6-7/h4-6,13-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYXGYBQPAVGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid

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